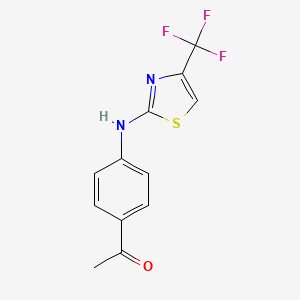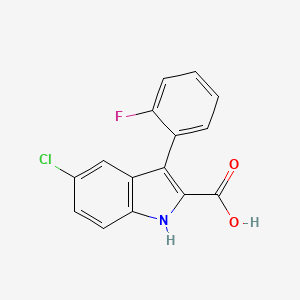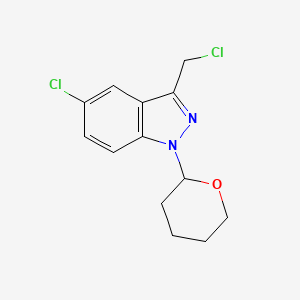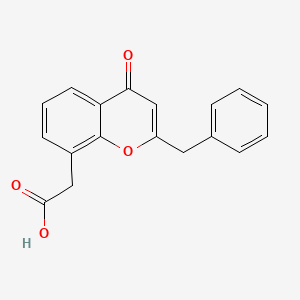
1-(2-Chloro-6-fluorobenzyl)-1H-indole-3-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Chloro-6-fluorobenzyl)-1H-indole-3-carbonitrile is a synthetic organic compound that belongs to the class of indole derivatives It is characterized by the presence of a chloro and fluoro substituent on the benzyl group, which is attached to the indole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Chloro-6-fluorobenzyl)-1H-indole-3-carbonitrile typically involves the following steps:
Starting Materials: The synthesis begins with 2-chloro-6-fluorobenzyl chloride and indole-3-carbonitrile.
Reaction Conditions: The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Procedure: The 2-chloro-6-fluorobenzyl chloride is added to a solution of indole-3-carbonitrile and the base in the solvent. The mixture is then heated to a temperature of around 80-100°C for several hours to facilitate the nucleophilic substitution reaction.
Purification: The product is purified by recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Continuous flow reactors may be employed to enhance the efficiency and safety of the process.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(2-Chloro-6-fluorobenzyl)-1H-indole-3-carbonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro and fluoro substituents can be replaced by other nucleophiles under appropriate conditions.
Oxidation: The indole ring can be oxidized to form indole-3-carboxylic acid derivatives.
Reduction: The nitrile group can be reduced to form primary amines.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Major Products:
Nucleophilic Substitution: Formation of substituted indole derivatives.
Oxidation: Formation of indole-3-carboxylic acids.
Reduction: Formation of primary amines.
Wissenschaftliche Forschungsanwendungen
1-(2-Chloro-6-fluorobenzyl)-1H-indole-3-carbonitrile has several scientific research applications:
Medicinal Chemistry: It serves as a precursor for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders and cancer.
Materials Science: It is used in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: The compound is employed in the study of enzyme inhibitors and receptor modulators.
Wirkmechanismus
The mechanism of action of 1-(2-Chloro-6-fluorobenzyl)-1H-indole-3-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and fluoro substituents enhance the compound’s binding affinity and selectivity towards these targets. The indole ring plays a crucial role in stabilizing the compound’s interaction with the target proteins, leading to the modulation of biological pathways.
Vergleich Mit ähnlichen Verbindungen
- 1-(2-Chloro-6-fluorobenzyl)piperazine
- 2-Chloro-6-fluorobenzyl chloride
- 2-Chloro-6-fluorobenzyl bromide
Comparison: 1-(2-Chloro-6-fluorobenzyl)-1H-indole-3-carbonitrile is unique due to the presence of the indole ring, which imparts distinct chemical and biological properties compared to other similar compounds. The indole ring enhances the compound’s stability and interaction with biological targets, making it a valuable scaffold in drug discovery and materials science.
Eigenschaften
Molekularformel |
C16H10ClFN2 |
|---|---|
Molekulargewicht |
284.71 g/mol |
IUPAC-Name |
1-[(2-chloro-6-fluorophenyl)methyl]indole-3-carbonitrile |
InChI |
InChI=1S/C16H10ClFN2/c17-14-5-3-6-15(18)13(14)10-20-9-11(8-19)12-4-1-2-7-16(12)20/h1-7,9H,10H2 |
InChI-Schlüssel |
SHVIPTZZLSJHSM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=CN2CC3=C(C=CC=C3Cl)F)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




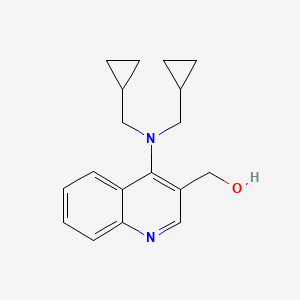

![3-[4-[(Z)-N-hydroxy-C-methylcarbonimidoyl]phenyl]-2-methylquinazolin-4-one](/img/structure/B11840873.png)

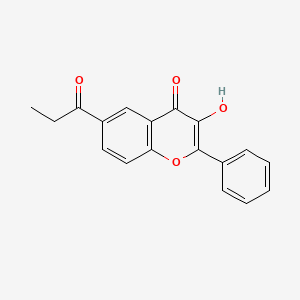

![(3aR,4S,9bS)-6,9-dichloro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B11840888.png)
